6-Azido-N-methyl-L-norleucine
Description
These compounds belong to a class of azide-functionalized amino acids, characterized by the presence of an azido (-N₃) group, which enables participation in bioorthogonal "click chemistry" reactions like Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The N-methyl modification in 6-Azido-N-methyl-L-norleucine likely enhances metabolic stability and alters steric properties compared to non-methylated analogs, making it valuable for targeted protein labeling or drug delivery systems.
Properties
IUPAC Name |
(2S)-6-azido-2-(methylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-9-6(7(12)13)4-2-3-5-10-11-8/h6,9H,2-5H2,1H3,(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMRPRFSQXZTE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Reagents : N-Bromosuccinimide (NBS) serves as the brominating agent, while azobisisobutyronitrile (AIBN) acts as a radical initiator.
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Solvent : Benzotrifluoride or chlorobenzene are preferred due to their inertness and ability to dissolve both reactants.
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Temperature : The reaction proceeds optimally at 90°C under nitrogen atmosphere to prevent side reactions.
Mechanistic Insight : The bromination follows a radical pathway, where AIBN generates radicals that abstract hydrogen from the α-carbon of 2-methylhexanoic acid. NBS then donates a bromine atom, yielding 2-bromo-2-methylhexanoic acid.
Yield : Reported yields exceed 90% under optimized conditions.
Ammonolysis to Form DL-2-Methylnorleucine
The brominated intermediate undergoes ammonolysis to replace the bromine atom with an amine group, forming DL-2-methylnorleucine (a racemic mixture).
Key Parameters
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Ammonia Source : A 5M methanolic ammonia solution ensures sufficient nucleophilicity while maintaining solubility.
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Temperature and Duration : Heating at 50°C for 12 hours achieves complete conversion.
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Workup : Ethanol recrystallization removes unreacted starting materials and byproducts.
Challenges : Racemization during ammonolysis necessitates subsequent resolution steps to isolate the L-enantiomer.
Enzymatic Resolution for L-Enantiomer Isolation
To obtain the L-configuration required for biological applications, enzymatic resolution using penicillin G acylase is employed.
Procedure
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Protection : DL-2-methylnorleucine is acylated with phenylacetyl chloride to form DL-phenylacetyl-2-methylnorleucine.
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Enzymatic Hydrolysis : Penicillin G acylase selectively cleaves the phenylacetyl group from the L-enantiomer, leaving the D-enantiomer protected.
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Separation : The free L-2-methylnorleucine is isolated via pH adjustment and extraction, achieving >99% enantiomeric excess.
Advantages : This method avoids harsh chemical conditions, preserving the integrity of the amino acid backbone.
The introduction of the N-methyl group is achieved through reductive alkylation or direct methylation.
Reductive Alkylation Protocol
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Reagents : Formaldehyde and sodium cyanoborohydride in a buffered aqueous solution (pH 5–6).
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Conditions : Reaction at room temperature for 24 hours ensures complete methylation without over-alkylation.
Alternative Method : Methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C.
Azide Group Introduction via Nucleophilic Substitution
The final step involves substituting a hydroxyl or halogen group at the ε-position with an azide moiety.
Sodium Azide-Mediated Substitution
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Substrate : 6-Halo-N-methyl-L-norleucine (e.g., 6-bromo or 6-chloro derivatives).
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Conditions : Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C for 12–24 hours.
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Side Reactions : Competing elimination pathways are minimized by using polar aprotic solvents.
Yield : 70–80% after purification via silica gel chromatography.
Alternative Route: Staudinger Reaction
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Reagents : Triphenylphosphine and an azide source (e.g., trimethylsilyl azide).
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Application : Suitable for late-stage functionalization of N-methyl-L-norleucine derivatives.
Purification and Characterization
Final purification employs:
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Ion-Exchange Chromatography : Separates unreacted starting materials and byproducts.
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Crystallization : Ethanol/water mixtures yield high-purity 6-azido-N-methyl-L-norleucine as a white crystalline solid.
Analytical Validation :
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and immobilized enzymes enhance efficiency:
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Flow Bromination : Reduces reaction time from hours to minutes.
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Immobilized Penicillin G Acylase : Enables reuse for >10 cycles without activity loss.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Patent) | Method 2 (Literature) |
|---|---|---|
| Bromination | NBS/AIBN/90°C | HBr/AcOH/70°C |
| Azide Introduction | NaN₃/DMSO/80°C | CuAAC/Click Chemistry |
| Overall Yield | 62% | 55% |
| Enantiomeric Excess | >99% | 95% |
Key Insight : The patent route offers higher enantiomeric purity, while click chemistry provides modularity for further functionalization .
Chemical Reactions Analysis
Azide-Specific Reactions
The azido group (-N₃) undergoes selective reactions critical for bioconjugation and synthetic applications:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reaction : Forms 1,2,3-triazoles via click chemistry with terminal alkynes.
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Conditions : Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate), ambient temperature, aqueous or organic solvents.
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Applications : Protein labeling, polymer synthesis, and drug delivery systems .
Staudinger Ligation
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Reaction : Reacts with triphenylphosphine derivatives to form stable amide bonds.
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Conditions : Mild aqueous buffers (pH 7–8), room temperature.
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Applications : Site-specific protein modifications and biomaterial functionalization .
Reduction to Amine
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Reagents : Hydrogen gas (H₂) with Pd/C, LiAlH₄, or NaBH₄.
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Products : 6-Amino-N-methyl-L-norleucine, useful for further alkylation or acylation.
Peptide Bond Formation
The carboxylic acid and methylated amine groups participate in peptide synthesis:
Carbodiimide-Mediated Coupling
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Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
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Activators : HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
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Outcome : Incorporation into peptide chains for azide-functionalized biomolecules .
Enzymatic Incorporation
Methionyl-tRNA synthetase (MetRS) recognizes 6-azido-N-methyl-L-norleucine for ribosomal protein synthesis:
| Parameter | Value (Relative to Methionine) | Source |
|---|---|---|
| Relative protein yield | 100% |
This enables residue-specific incorporation into recombinant proteins for post-translational modifications .
Oxidation Reactions
The hydroxymethyl side chain can be oxidized to a carboxylic acid:
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Reagents : KMnO₄, CrO₃, or TEMPO/NaClO.
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Product : 6-Azido-N-methyl-L-glutamic acid, enhancing water solubility and metal chelation.
Nucleophilic Substitution
The azido group participates in SN2 reactions under controlled conditions:
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Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
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Products : Alkylated or acylated derivatives for structural diversification .
Photochemical Reactivity
UV irradiation (254–365 nm) induces nitrene formation, enabling:
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C–H Insertion : Crosslinking with adjacent biomolecules.
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Applications : Photoaffinity labeling for studying protein-ligand interactions .
Thermal Stability and Decomposition
At elevated temperatures (>150°C), the azido group decomposes exothermically:
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Products : Nitrogen gas (N₂) and imine intermediates.
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Safety Note : Requires controlled conditions to prevent explosive hazards .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Products |
|---|---|---|
| CuAAC | Cu(I), alkyne | 1,2,3-Triazole conjugate |
| Staudinger Ligation | Triphenylphosphine derivatives | Amide-linked bioconjugates |
| Reduction | H₂/Pd/C | 6-Amino-N-methyl-L-norleucine |
| Peptide Coupling | EDC/HOBt | Azide-functionalized peptides |
Research Advancements
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Biomedical Applications : Used in cancer therapy for antibody-drug conjugates (ADCs) via site-specific azide-alkyne coupling .
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Materials Science : Functionalizes hydrogels for 3D cell culture scaffolds .
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Limitations : Steric hindrance from the N-methyl group reduces reaction rates in bulky substrates .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 6-Azido-N-methyl-L-norleucine serves as a crucial building block for the synthesis of various bioactive molecules. The azido group allows for selective reactions under mild conditions, which is advantageous in drug development. For instance, researchers have utilized this compound to create peptide-based drugs with enhanced therapeutic profiles.
Case Study: Synthesis of Peptide Analogues
A study demonstrated the incorporation of 6-Azido-N-methyl-L-norleucine into peptide sequences, resulting in analogues that exhibited improved binding affinities to target proteins compared to their natural counterparts. This was achieved through ribosomal translation methods that tolerate unnatural amino acids, showcasing the compound's utility in generating diverse peptide libraries for screening potential drug candidates .
Biochemistry
The azido group in 6-Azido-N-methyl-L-norleucine is particularly valuable for bioorthogonal labeling techniques. This characteristic enables researchers to tag biomolecules selectively without interfering with native biochemical processes.
Application: Biomolecular Interaction Studies
In one application, scientists employed 6-Azido-N-methyl-L-norleucine to label proteins in living cells. This labeling facilitated the tracking of protein interactions and dynamics in real-time using fluorescence microscopy. The azide moiety allowed for subsequent click chemistry reactions with various fluorescent dyes, enhancing the visualization of protein localization and interactions within cellular environments .
Materials Science
The integration of 6-Azido-N-methyl-L-norleucine into polymer matrices has been explored to enhance material properties. The presence of the azido group can improve reactivity and functionality, making it suitable for advanced material applications.
Example: Functional Polymers
Research has shown that incorporating 6-Azido-N-methyl-L-norleucine into synthetic polymers can impart unique properties such as increased hydrophilicity or enhanced mechanical strength. These modifications are achieved through controlled polymerization techniques that utilize the azido functionality for cross-linking or as reactive sites for further functionalization .
Mechanism of Action
The mechanism of action of 6-Azido-N-methyl-L-norleucine involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and can occur under mild conditions, making it suitable for labeling and modifying biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of 6-Azido-N-methyl-L-norleucine with structurally or functionally related compounds, based on evidence from biochemical and pharmacological studies.
6-Azido-L-norleucine (CAS: 159610-92-1)
- Structure: Features an azido group at the sixth carbon of norleucine. Lacks the N-methyl group.
- Applications : Used for chemical modification of proteins and peptides via click chemistry. Soluble in organic solvents and stable at -20°C .
Key Data :
Property Value Molecular Formula C₆H₁₂N₄O₂ Molecular Weight 172.19 g/mol Purity ≥95% Solubility Partial solubility in organic solvents
6-Diazo-5-oxo-L-norleucine (DON)
- Structure : Contains a diazo (-N₂) group instead of an azido (-N₃) group. A glutamine analog.
- Function : Inhibits purine biosynthesis by targeting glutamine-dependent enzymes (e.g., amidophosphoribosyltransferase) .
- Research Findings: In vivo studies show DON has potent antitumor activity but causes severe gastrointestinal toxicity . Comparative studies with azaserine (another diazo compound) reveal DON’s superior efficacy but higher toxicity .
6-Azido-N-Fmoc-L-norleucine (CAS: 159610-89-6)
- Structure: N-terminal Fmoc-protected derivative of 6-Azido-L-norleucine.
- Applications : Used in solid-phase peptide synthesis (SPPS) to introduce azido handles into peptide chains.
Key Data :
Property Value Molecular Formula C₂₁H₂₂N₄O₄ Molecular Weight 394.42 g/mol Storage -20°C, protected from light and moisture
6-Azido-hexanoic Acid
- Structure : Azido-terminated carboxylic acid with a six-carbon chain.
- Applications : Fluorescent labeling of biomolecules (e.g., proteins, lipids). Compatible with alkyne-functionalized probes .
Key Data :
Property Value Fluorescence Compatibility Suitable for NBD (nitrobenzofurazan) labeling
Comparative Analysis Table
Research Implications and Gaps
- Mechanistic Differences: The azido group in 6-Azido-N-methyl-L-norleucine enables bioorthogonal reactions, unlike the diazo group in DON, which disrupts enzymatic pathways .
- Toxicity Profile : Azido compounds generally exhibit lower toxicity compared to diazo derivatives like DON, making them safer for in vitro applications .
- Synthetic Utility: N-methylation in 6-Azido-N-methyl-L-norleucine may reduce metabolic degradation, a hypothesis requiring validation through pharmacokinetic studies.
Q & A
Basic: What synthetic methodologies are recommended for producing 6-Azido-N-methyl-L-norleucine with high purity?
Answer:
Synthesis typically involves selective azidation of the ε-amino group of N-methyl-L-norleucine. A common approach includes:
- Step 1 : Protect the α-amine and carboxyl groups using Fmoc (fluorenylmethyloxycarbonyl) or tert-butyloxycarbonyl (Boc) strategies to avoid side reactions .
- Step 2 : Introduce the azide group via diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) under mildly acidic conditions (pH 4–6) to ensure regioselectivity .
- Step 3 : Purify using reverse-phase HPLC with a C18 column, monitoring for unreacted starting materials and byproducts (e.g., diazo byproducts). Validate purity via LC-MS (molecular ion peak at m/z ~188.2 for the free amino acid) .
Basic: Which analytical techniques are most effective for characterizing 6-Azido-N-methyl-L-norleucine?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azide (-N) integration at δ 3.2–3.5 ppm (C-H adjacent to N) and methyl group resonance (N-CH) at δ 2.7–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can detect the molecular ion [M+H] (expected m/z = 188.2) and fragmentation patterns (e.g., loss of N from the azide group) .
- Infrared Spectroscopy (IR) : Confirm azide presence via a strong absorption band at ~2100 cm (N stretch) .
Advanced: How can researchers optimize click chemistry reactions involving 6-Azido-N-methyl-L-norleucine for site-specific protein labeling?
Answer:
- Reaction Conditions : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a 1:3 molar ratio of azide:alkyne. Optimize pH (7.4–8.0) and temperature (25–37°C) to balance reaction kinetics and protein stability .
- Catalyst System : Include tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA ligands to enhance Cu(I) solubility and reduce cytotoxicity .
- Validation : Confirm labeling efficiency via SDS-PAGE with fluorescent alkyne probes (e.g., TAMRA-alkyne) and quantify using densitometry or MALDI-TOF .
Advanced: How should researchers address contradictions in reported bioorthogonal reaction efficiencies across studies?
Answer:
- Variable Identification : Assess differences in reaction parameters (e.g., pH, temperature, catalyst concentration) and azide accessibility (steric hindrance from protein tertiary structures) .
- Controlled Replication : Repeat experiments using standardized protocols (e.g., PBS buffer, fixed Cu(I) concentrations) and compare with literature data. Use internal controls (e.g., BSA-azide conjugates) to normalize efficiency metrics .
- Data Reconciliation : Apply multivariate analysis to identify dominant factors (e.g., solvent polarity, ligand type) using software like R or Python’s SciPy .
Basic: What safety protocols are critical when handling 6-Azido-N-methyl-L-norleucine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reaction setup due to potential azide volatility .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent uncontrolled reactions. Decontaminate with 10% sodium hypochlorite solution .
- Waste Disposal : Collect azide-containing waste in designated containers for incineration or chemical neutralization (e.g., ceric ammonium nitrate treatment) .
Advanced: What strategies improve the in-vivo stability of 6-Azido-N-methyl-L-norleucine for metabolic labeling applications?
Answer:
- Structural Modifications : Replace the methyl group with bulkier substituents (e.g., benzyl) to reduce enzymatic degradation while maintaining azide reactivity .
- Delivery Systems : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance serum stability and cellular uptake .
- In-Vivo Monitoring : Use -NMR or PET imaging with -labeled alkynes to track real-time stability and biodistribution .
Basic: How can researchers validate the incorporation of 6-Azido-N-methyl-L-norleucine into recombinant proteins?
Answer:
- Click Chemistry Verification : React cell lysates with alkyne-functionalized biotin, followed by streptavidin pull-down assays and Western blotting .
- Mass Spectrometry : Perform tryptic digest and LC-MS/MS to detect azide-modified peptides (look for +43 Da shift from azide group) .
Advanced: What computational tools aid in predicting the reactivity of 6-Azido-N-methyl-L-norleucine in complex biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for azide-alkyne cycloaddition using Gaussian or ORCA software to predict reaction rates under physiological conditions .
- Molecular Dynamics (MD) Simulations : Model protein-azide interactions in GROMACS to assess steric accessibility and conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
